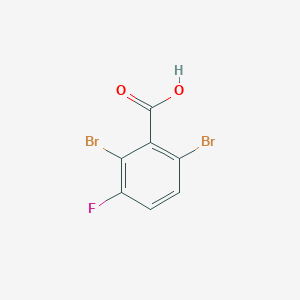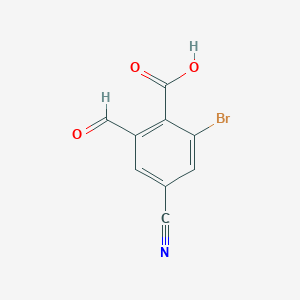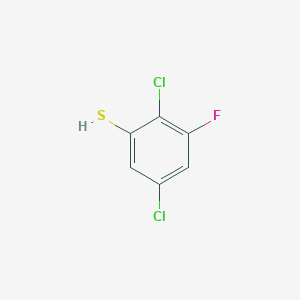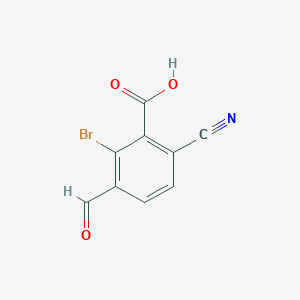
2,5-Dibromo-3-(difluoromethoxy)phenol
Descripción general
Descripción
2,5-Dibromo-3-(difluoromethoxy)phenol (DBDFP) is a small molecule that has a wide range of applications in scientific research and laboratory experiments. It is a halogenated phenol derivative that is used as a reagent in organic synthesis. DBDFP is a versatile compound that has been used in a variety of different scientific applications, including biochemical and physiological research, as well as in drug discovery. In
Aplicaciones Científicas De Investigación
2,5-Dibromo-3-(difluoromethoxy)phenol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as well as in drug discovery. It has also been used in the study of biochemical and physiological processes, such as signal transduction pathways and enzyme activity. Additionally, 2,5-Dibromo-3-(difluoromethoxy)phenol has been used in the study of cell cycle regulation, apoptosis, and DNA replication.
Mecanismo De Acción
2,5-Dibromo-3-(difluoromethoxy)phenol has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and cytochrome P450 2C9. It has also been found to act as an inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. Additionally, 2,5-Dibromo-3-(difluoromethoxy)phenol has been found to act as an inhibitor of the enzyme glycogen synthase kinase-3β, which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
2,5-Dibromo-3-(difluoromethoxy)phenol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. Furthermore, 2,5-Dibromo-3-(difluoromethoxy)phenol has been found to inhibit the activity of several enzymes involved in signal transduction pathways, such as protein kinase C and phosphatidylinositol-3-kinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dibromo-3-(difluoromethoxy)phenol has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature for extended periods of time. Additionally, it is relatively inexpensive and easy to obtain. However, it should be noted that 2,5-Dibromo-3-(difluoromethoxy)phenol is a halogenated phenol, and as such, it can be toxic if handled improperly. Additionally, it is not water-soluble and must be handled with caution.
Direcciones Futuras
2,5-Dibromo-3-(difluoromethoxy)phenol has a wide range of potential future applications in scientific research. It could be used to study the effects of halogenated phenols on biochemical and physiological processes. Additionally, it could be used to study the effects of halogenated phenols on signal transduction pathways and enzyme activity. Additionally, 2,5-Dibromo-3-(difluoromethoxy)phenol could be used in drug discovery and development, as it has been found to act as an inhibitor of several enzymes. Finally, 2,5-Dibromo-3-(difluoromethoxy)phenol could be used to develop new methods of organic synthesis.
Propiedades
IUPAC Name |
2,5-dibromo-3-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEBLZTXTZDYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-(difluoromethoxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















